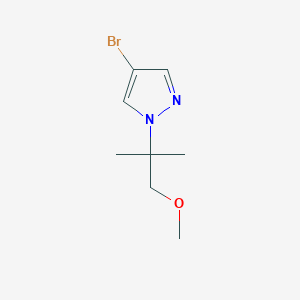

4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole

Description

4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole is a pyrazole derivative characterized by a bromine atom at the 4-position and a branched 2-methoxy-1,1-dimethyl-ethyl substituent at the 1-position.

Properties

Molecular Formula |

C8H13BrN2O |

|---|---|

Molecular Weight |

233.11 g/mol |

IUPAC Name |

4-bromo-1-(1-methoxy-2-methylpropan-2-yl)pyrazole |

InChI |

InChI=1S/C8H13BrN2O/c1-8(2,6-12-3)11-5-7(9)4-10-11/h4-5H,6H2,1-3H3 |

InChI Key |

MWYDUUJMBCZPDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC)N1C=C(C=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic displacement with various reagents:

Mechanistically, the reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway due to electron-withdrawing effects from the bromine atom, which activates the pyrazole ring for nucleophilic attack. Steric hindrance from the 2-methoxy-1,1-dimethyl-ethyl group at position 1 influences regioselectivity.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (3:1), 90°C

-

Product : 4-Arylpyrazole derivatives

Ullmann Coupling

-

Reagents : CuI, 1,10-phenanthroline, aryl iodide, K₃PO₄, DMSO, 120°C

-

Product : Biarylpyrazole derivatives

These reactions enable the introduction of aromatic groups at position 4, enhancing applications in drug discovery .

Halogenation and Functionalization

The pyrazole core undergoes further halogenation under controlled conditions:

| Target Position | Reagents | Conditions | Product |

|---|---|---|---|

| Position 5 | NBS, AIBN, CCl₄, reflux | 4,5-Dibromopyrazole | |

| Position 3 | I₂, AgOTf, CH₃CN, 50°C | 3-Iodo-4-bromopyrazole |

The methoxy group directs electrophilic substitution to the meta position (C-3), while bromine at C-4 deactivates the para position .

Condensation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

-

Triazole Formation :

-

Pyrazolo[1,5-a]pyrimidine Synthesis :

-

Condensation with β-ketoesters in acetic acid under reflux forms fused heterocycles.

-

Catalytic Rearrangements

FeCl₂·H₂O-mediated domino rearrangements convert isoxazole intermediates into pyrazole derivatives:

-

Fe-isoxazole complex formation.

-

N–O bond cleavage and aziridine intermediate generation.

Acid/Base-Mediated Transformations

-

Deprotection : Treatment with HCl/MeOH removes the methoxy group, yielding a hydroxyl derivative.

-

Alkylation : Reacts with alkyl halides in the presence of NaH to form O-alkylated products.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C without melting.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions.

Scientific Research Applications

4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.

Material Science: It is employed in the development of advanced materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- The 2-methoxy-1,1-dimethyl-ethyl group in the target compound introduces steric bulk and moderate polarity, distinguishing it from linear alkoxy chains (e.g., diethoxyethyl) or polar groups (e.g., hydroxyethyl).

- Bromine at the 4-position is a common handle for cross-coupling reactions across analogs .

Biological Activity

4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromine atom and a methoxy group on the pyrazole ring, which may enhance its reactivity and selectivity towards various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where represent the number of carbon, hydrogen, nitrogen atoms respectively. The specific arrangement of functional groups imparts distinct chemical properties that are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps including:

- Formation of the pyrazole ring : This may involve condensation reactions between hydrazines and carbonyl compounds.

- Bromination : The introduction of the bromine atom at the 4-position.

- Methoxy group introduction : This can be achieved through methylation reactions or by using methoxy-containing reagents.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains and fungi. In vitro studies demonstrated that certain pyrazoles inhibited the growth of Candida albicans, a common fungal pathogen, suggesting potential use in antifungal therapies .

Anti-inflammatory Activity

Pyrazoles are known for their anti-inflammatory effects. A study highlighted that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Specifically, compounds with similar structures to this compound exhibited higher anti-inflammatory activity compared to standard drugs like indomethacin .

Anticancer Potential

The compound's structural features suggest potential as a BRAF inhibitor. BRAF is a key protein in cancer signaling pathways, particularly in melanoma. Similar pyrazole derivatives have been synthesized and tested for their ability to inhibit BRAF activity, showing promising results in cell line assays .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Study on Antimicrobial Activity :

- Study on Anti-inflammatory Effects :

- Investigation into Anticancer Activity :

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of some related pyrazole compounds:

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| 4-Bromo-3,5-dimethylpyrazole | Structure | Moderate | High | Low |

| 4-Bromo-1-methylpyrazole | Structure | Low | Moderate | Moderate |

| This compound | Structure | High | Very High | Promising |

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole?

The compound can be synthesized via:

- Cyclocondensation : Using ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives under reflux conditions (e.g., ethanol or DMSO) .

- Direct Coupling : Catalytic hydrogenation or Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) for regioselective alkylation of pyrazole cores, achieving yields up to 86% .

- Multi-Step Lithiation : Sequential lithiation of bromopyrazole intermediates followed by reaction with aldehydes or electrophiles, as demonstrated in palladium-catalyzed reductions .

Q. How is this compound characterized structurally?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns and HRMS for molecular weight validation .

- X-ray Crystallography : Resolves regiochemical ambiguities and confirms intramolecular interactions (e.g., hydrogen bonding in crystal lattices) .

- IR Spectroscopy : Identifies functional groups like carbonyl or amine moieties in derivatives .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure .

- Work in fume hoods to prevent inhalation of volatile byproducts .

- Follow waste disposal guidelines for halogenated organics, as outlined in safety data sheets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in cyclocondensation vs. ethanol, which may lower byproduct formation .

- Catalyst Tuning : Ru-based catalysts improve efficiency in decarboxylative alkylation, while Pd/C enhances hydrogenation selectivity .

- Temperature Control : Reflux durations (4–24 hours) and stepwise cooling mitigate decomposition in sensitive intermediates .

Q. How to resolve contradictions between computational and experimental spectral data?

- X-ray Crystallography : Definitively assigns regiochemistry in cases where NMR/IR data are ambiguous (e.g., distinguishing N-alkylation vs. C-alkylation) .

- DFT Calculations : Validate spectroscopic predictions by modeling electron-density distributions and hydrogen-bonding networks .

Q. What strategies ensure regioselectivity in functionalizing the pyrazole core?

- Directed Metalation : Use of protecting groups (e.g., tetrahydropyranyl) to direct lithiation to the 4-position of pyrazole .

- Steric Control : Bulky substituents (e.g., 2-methoxy-1,1-dimethyl-ethyl) guide electrophilic attacks to less hindered positions .

Q. How to design biological activity studies for derivatives?

- In Vitro Assays : Screen for antimicrobial activity using Gram-positive/negative bacterial strains, as done for pyrazole-thiazole hybrids .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., halogenation at C4) to evaluate impacts on DNA gyrase inhibition or anti-inflammatory potency .

Q. What analytical methods troubleshoot low yields in coupling reactions?

- HPLC-MS : Identifies unreacted starting materials or side products (e.g., dimerization byproducts) .

- Kinetic Monitoring : Tracks reaction progress via TLC or in situ IR to optimize termination points .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting crystallographic and spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.